molecular formula C18H16N6O2 B3016521 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide CAS No. 1775447-56-7

3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide

Katalognummer B3016521
CAS-Nummer: 1775447-56-7
Molekulargewicht: 348.366
InChI-Schlüssel: WPHQUMFJCXMHCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide is a synthetic molecule that appears to be designed for pharmacological purposes, potentially as an anticonvulsant or anti-inflammatory agent. The structure of the molecule suggests that it contains several heterocyclic components, such as 1,2,4-oxadiazole and triazolo[4,3-a]pyridine, which are known to be present in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine with isosteric replacements of the imidazole ring were synthesized to test for anticonvulsant activity, although these were found to be less active than the parent compound . Additionally, a series of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction of corresponding substituted N-(benzoylimino) pyridinium ylides . These methods could potentially be adapted for the synthesis of the compound , considering the presence of the 1,2,4-oxadiazole moiety.

Molecular Structure Analysis

The molecular structure of the compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms. This moiety is known for its presence in various biologically active compounds. The triazolo[4,3-a]pyridine segment is another heterocycle that is likely to contribute to the compound's biological activity due to its nitrogen-rich aromatic system. The overall structure is likely to have a significant impact on the molecule's interaction with biological targets.

Chemical Reactions Analysis

While specific chemical reactions of the compound have not been detailed, the presence of amide and oxadiazole functional groups suggests that it could undergo reactions typical for these functionalities. For example, the amide bond might be involved in hydrolysis under certain conditions, and the oxadiazole ring could participate in nucleophilic substitution reactions depending on the substituents present.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The heterocyclic components and the amide linkage are likely to affect its solubility, lipophilicity, and pKa. These properties are crucial in determining the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The electrostatic isopotential maps of related heterocycles have been mentioned as a factor that could relate to anticonvulsant activity, which might also be relevant for this compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • The compound under discussion is structurally related to various heterocyclic compounds that have been synthesized for their potential chemical properties and applications. For instance, Abdel‐Aziz et al. (2008) reported the synthesis of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related derivatives, emphasizing their moderate antibacterial and antifungal effects (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
  • Almazroa et al. (2004) explored the reaction of enaminones with aminoheterocycles, leading to the formation of azolopyrimidines and azolopyridines, demonstrating the chemical versatility of such compounds (Almazroa, Elnagdi, & El‐Din, 2004).

Antimicrobial and Antiviral Activities

  • Bhuiyan et al. (2006) synthesized thienopyrimidine derivatives, including [1,2,4]Triazolo[4,3-c]thieno[3,2-e]pyrimidine, and assessed their pronounced antimicrobial activity (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
  • Hebishy et al. (2020) reported on benzamide-based 5-aminopyrazoles and related pyrazolo[1,5-a]pyrimidine derivatives, noting their significant anti-influenza A virus activities, specifically against the H5N1 subtype (Hebishy, Salama, & Elgemeie, 2020).

Biochemical and Pharmacological Applications

  • Patel and Patel (2015) synthesized benzamide derivatives and evaluated their antibacterial and antifungal activities, highlighting the pharmacological potential of such compounds (Patel & Patel, 2015).
  • Soliman et al. (2020) investigated the insecticidal potential of sulfonamide thiazole derivatives, including triazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, against cotton leafworms (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its synthesis process, detailed analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, and comprehensive evaluation of its physical and chemical properties. Additionally, its safety profile and potential hazards should be thoroughly assessed. Given the biological activities of similar compounds, this compound may also have potential applications in various therapeutic areas, which could be another avenue for future research .

Eigenschaften

IUPAC Name

3-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-4-3-5-13(8-11)17(25)19-10-16-22-21-15-9-14(6-7-24(15)16)18-20-12(2)23-26-18/h3-9H,10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHQUMFJCXMHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.